

Chemical Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 2,6-Dichloro-4-cyanobenzoic acid

Cat. No.: B090358

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2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid.^[1] Its structure, characterized by a cyanobenzoic acid core with two chlorine substituents, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of **2,6-Dichloro-4-cyanobenzoic acid**

Property	Value	Source
CAS Number	1258298-05-3	[1] [2] [3] [4] [5]
Molecular Formula	C8H3Cl2NO2	[3]
Molecular Weight	216.02 g/mol	[2] [3]
IUPAC Name	2,6-dichloro-4-cyanobenzoic acid	
Synonyms	4-Cyano-2,6-dichlorobenzoic acid, 4-Carboxy-3,5-dichlorobenzonitrile	[2]
Appearance	White to off-white solid	[2]
Boiling Point	337.6±42.0 °C (Predicted)	[2]
Density	1.62 g/cm ³	[3] [5]
pKa	0.86±0.25 (Predicted)	[2]
Storage	Sealed in dry, Room Temperature	[2] [4]

Hazards and Safety Information

2,6-Dichloro-4-cyanobenzoic acid is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Skin corrosion/irritation	Category 2	H315: Causes skin irritation
Serious eye damage/eye irritation	Category 2	H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation

Source:[2][5]

Precautionary Statements:

- P271: Use only outdoors or in a well-ventilated area.[2]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[6][7]

Synthesis and Experimental Protocols

A common method for the synthesis of **2,6-Dichloro-4-cyanobenzoic acid** involves the hydrolysis of its methyl ester.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-cyanobenzoic acid

This protocol is based on the hydrolysis of methyl 2,6-dichloro-4-cyanobenzoate.[2]

Materials:

- Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol)
- Pyridine (5 mL)
- Anhydrous lithium iodide (1000 mg, 8 mmol)
- 2N Hydrochloric acid
- Water (for washing)
- Ice bath

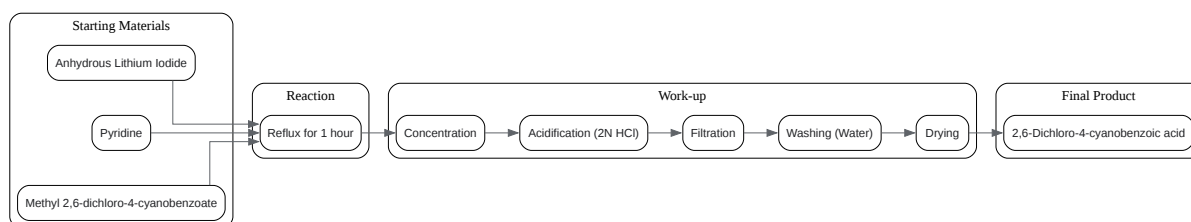
Procedure:

- Suspend methyl 2,6-dichloro-4-cyanobenzoate in pyridine in a suitable reaction flask.
- Add anhydrous lithium iodide to the suspension.
- Heat the reaction mixture to reflux and stir for 1 hour.
- After 1 hour, concentrate the mixture under reduced pressure to remove the pyridine.
- Cool the residue in an ice bath and acidify to a pH of 2-3 with 2N hydrochloric acid.
- Filter the precipitated solid.
- Wash the solid with water.
- Dry the solid to afford **2,6-dichloro-4-cyanobenzoic acid**.

Expected Yield: 380 mg (86%) as a light brown solid.[2]

Characterization:

- ^1H NMR (400 MHz, DMSO- d_6): δ 8.23 (s, 2H).[2]



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Caption: Synthesis workflow for **2,6-Dichloro-4-cyanobenzoic acid**.

Biological Activity and Mechanism of Action

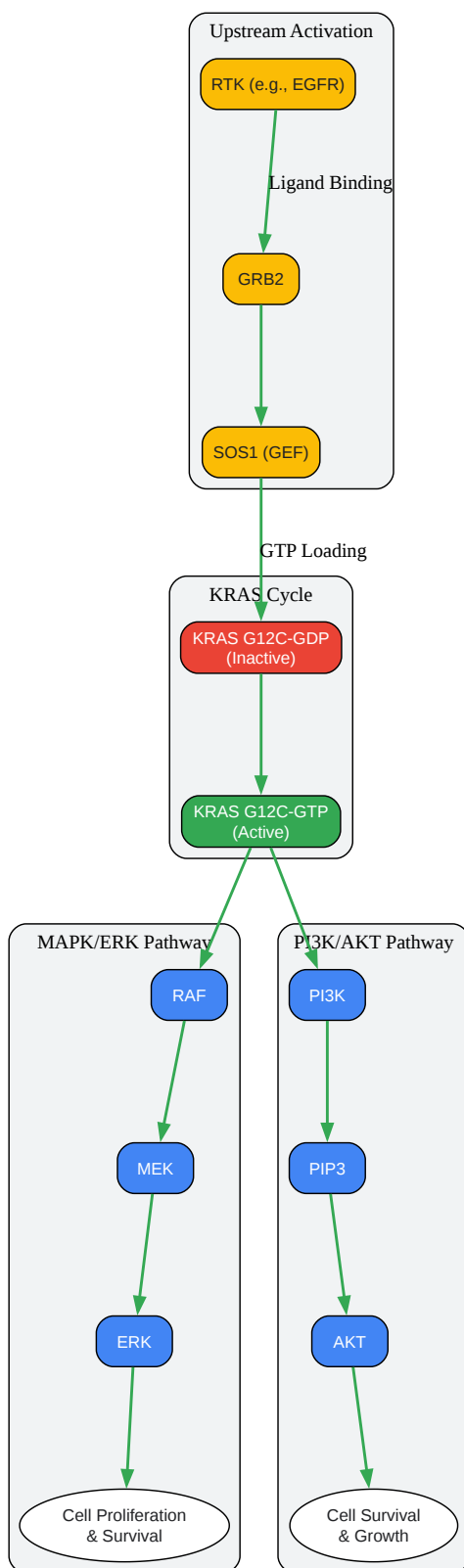
2,6-Dichloro-4-cyanobenzoic acid is a key intermediate in the synthesis of inhibitors targeting the KRAS G12C mutation, a significant driver in several cancers, including non-small cell lung cancer.^[1] The KRAS protein is a GTPase that acts as a molecular switch in cellular signaling pathways controlling cell growth, proliferation, and survival.^[1] The G12C mutation locks KRAS in an active, signal-transmitting state, leading to uncontrolled cell division.^{[1][2]}

KRAS G12C Signaling Pathway

The activation of KRAS is initiated by upstream signals from receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).^[1] Ligand binding to an RTK leads to its activation and the recruitment of adaptor proteins and guanine nucleotide exchange factors (GEFs), like SOS1, which facilitate the loading of GTP onto KRAS, thereby activating it.^[1]

Once activated, KRAS G12C constitutively activates downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote tumorigenesis.^[2]

- **MAPK/ERK Pathway:** Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation and survival.
- **PI3K/AKT Pathway:** KRAS can also activate phosphoinositide 3-kinase (PI3K), leading to the production of PIP3. This second messenger recruits and activates AKT (also known as Protein Kinase B), which then phosphorylates a variety of substrates to promote cell survival and growth.



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Caption: Simplified KRAS G12C signaling pathway.

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